molecular formula C17H18Cl2O2 B14296078 Hexyl 2,6-dichloronaphthalene-1-carboxylate CAS No. 118585-19-6

Hexyl 2,6-dichloronaphthalene-1-carboxylate

Cat. No.: B14296078
CAS No.: 118585-19-6
M. Wt: 325.2 g/mol
InChI Key: CWBDTFDMDCPBNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 2,6-dichloronaphthalene-1-carboxylate typically involves the esterification of 2,6-dichloronaphthalene-1-carboxylic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2,6-dichloronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl 2,6-dichloronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of hexyl 2,6-dichloronaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 2,6-dichloronaphthalene-1-carboxylate is unique due to the combination of its hexyl ester group and the presence of chlorine atoms at specific positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

118585-19-6

Molecular Formula

C17H18Cl2O2

Molecular Weight

325.2 g/mol

IUPAC Name

hexyl 2,6-dichloronaphthalene-1-carboxylate

InChI

InChI=1S/C17H18Cl2O2/c1-2-3-4-5-10-21-17(20)16-14-8-7-13(18)11-12(14)6-9-15(16)19/h6-9,11H,2-5,10H2,1H3

InChI Key

CWBDTFDMDCPBNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C=CC2=C1C=CC(=C2)Cl)Cl

Origin of Product

United States

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